molecular formula C8H7ClN2O B13895497 7-Chloro-5-methoxyimidazo[1,2-A]pyridine

7-Chloro-5-methoxyimidazo[1,2-A]pyridine

Cat. No.: B13895497
M. Wt: 182.61 g/mol
InChI Key: UALUHJNVSBYIOU-UHFFFAOYSA-N
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Description

7-Chloro-5-methoxyimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methoxyimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones. This reaction can be carried out under various conditions, including thermal or microwave heating. For instance, microwave irradiation in the presence of water as a solvent has been found to be effective, yielding the desired product in good to excellent yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-methoxyimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the structure can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

7-Chloro-5-methoxyimidazo[1,2-A]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Chloro-5-methoxyimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Imidazo[1,2-A]pyridine: The parent compound without the chlorine and methoxy groups.

    2,7-Dimethylimidazo[1,2-A]pyridine: A derivative with methyl groups instead of chlorine and methoxy.

Uniqueness: The presence of chlorine and methoxy groups in 7-Chloro-5-methoxyimidazo[1,2-A]pyridine enhances its chemical reactivity and potential biological activities compared to its analogues. These modifications can lead to improved efficacy and selectivity in various applications .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

7-chloro-5-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2O/c1-12-8-5-6(9)4-7-10-2-3-11(7)8/h2-5H,1H3

InChI Key

UALUHJNVSBYIOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=NC=CN12)Cl

Origin of Product

United States

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